- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditionsGreen Chemistry Letters and Reviews, 2015, 8(3-4), 50-55,
Cas no 97-51-8 (5-Nitrosalicylaldehyde)
5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde Properties
Names and Identifiers
-
- 2-Hydroxy-5-nitrobenzaldehyde
- 5-NITROSALICALDEHYDE
- AKOS 90780
- BENZALDEHYDE, 2-HYDROXY-5-NITRO-
- TIMTEC-BB SBB003885
- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
- 2-hydroxy-5-nitro-benzaldehyd
- 5-nitro-salicylaldehyd
- -Nitro-2-hydroxybenzaldehyde
- Salicylaldehyde, 5-nitro-
- 5-Nitrosalicylaldehdye
- 5-Nitrosalicyaldehyde
- 2-NITROSALICYLALDEHYDE
- 5-NITROSOSALICYLALDEHYDE
- 5-NITROSALICLALDEHYDE
- Hydroxy-5-nitrobenzaldehyde,
- 5-Nitrosalicylaldehyde
- 5-Nitrosalicylaldehy
- 5NSA
- 2-HYDROXY 5-NITROBENZALDEHYDE
- 2-Hydroxy-5-nitrobenzaldehyde (ACI)
- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
- 2-Formyl-4-nitrophenol
- 2-Hydroxy-5-nitrobenzaldehye
- 5-Nitro-2-hydroxybenzaldehyde
- 5-Nitrosalicylaladhyde
- 6-Hydroxy-3-nitrobenzaldehyde
- NSC 881
- NSC 97387
- 2-Hydroxy-5-nitrobenzaldehyde,98%
- UNII-ZJ6GGT3K66
- 2-Hydroxy-5-nitro-benzaldehyde
- SY004427
- NSC881
- MFCD00007337
- N0255
- CS-M1907
- ZJ6GGT3K66
- BBL000323
- 6-HYDROXY-3-NITROBENZALDEHYDE
- AKOS000108208
- AH-034/32841024
- PS-6254
- AC-3345
- EN300-18390
- DB-004004
- DTXSID6059154
- SCHEMBL79298
- 2-FORMYL-4-NITROPHENOL
- F11283
- CHEMBL3660344
- 5-nitro-2-hydroxybenzaldehyde
- US8614253, .3-39
- 2-Hydroxy-5-nitrobenzaldehyde, 98%
- 5-Nitrososalicylaldehyde
- NSC-881
- Benzaldehyde, 2-hydroxy-5-nitro-
- EINECS 202-587-0
- NS00040518
- GEO-01539
- F2191-0160
- NSC-97387
- BDBM111008
- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
- Z57160172
- STK346021
- Oprea1_813586
- DTXCID0049024
- PD129677
- 2-hydroxy 5-nitrobenzaldehyde
- Q-200288
- 97-51-8
- AI3-52608
- 5-nitro-2-hydroxy-benzaldehyde
- 5-nitro salicylaldehyde
- +Expand
-
- MFCD00007337
- IHFRMUGEILMHNU-UHFFFAOYSA-N
- 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
- O=CC1C(O)=CC=C([N+](=O)[O-])C=1
- 512565
Computed Properties
- 167.021858g/mol
- 0
- 2
- 1
- 4
- 1
- 167.021858g/mol
- 167.021858g/mol
- 83.1Ų
- 12
- 188
- 0
- 0
- 0
- 0
- 0
- 1
- 4
- 0
Experimental Properties
- 1.63610
- 83.12000
- 1.6280 (estimate)
- Soluble in water (partly).
- 295.67°C (rough estimate)
- 125-128 °C (lit.)
- 137.3°C
- Not available
- Not available
- Air & Light Sensitive
- 1.5216 (rough estimate)
5-Nitrosalicylaldehyde Security Information
- GHS07
- CU6675000
- 3
- S26-S36-S37/39
- R22; R36/37/38
- Xi Xn
- NONH for all modes of transport
- H302,H315,H319
- P305+P351+P338
- warning
- Keep in dark place,Inert atmosphere,2-8°C
- 36/38
- Warning
- Yes
5-Nitrosalicylaldehyde Customs Data
- 2913000090
-
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
5-Nitrosalicylaldehyde Price
5-Nitrosalicylaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Reference
- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilaneInternational Journal of Chemistry (Calcutta, 2001, 11(2), 75-85,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux
Reference
- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditionsJournal of the Iranian Chemical Society, 2008, ,,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt
Reference
- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygenJournal of the Iranian Chemical Society, 2017, 14(9), 1917-1933,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt
Reference
- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitorsRSC Advances, 2016, 6(115), 114879-114888,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt
Reference
- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditionsRussian Journal of Organic Chemistry, 2006, 42(6), 844-848,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux
Reference
- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditionsIndian Journal of Chemistry, 2005, (2005), 577-580,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt
Reference
- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromateBulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt
Reference
- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalystGreen Chemistry, 2020, 22(19), 6600-6613,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min
1.2 40 min, rt
1.2 40 min, rt
Reference
- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrateJournal of Chemical Research, 2008, (12), 722-724,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux
Reference
- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazonesSynthetic Communications, 2003, 33(11), 1839-1844,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
Reference
- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,
Synthetic Circuit 20
5-Nitrosalicylaldehyde Raw materials
- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-
- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline
- Benzaldehyde,2-hydroxy-5-nitro-, oxime
- Benzaldehyde, 2-(acetyloxy)-5-nitro-
- 2-Methoxy-5-nitrobenzaldehyde
- 2-(Hydroxymethyl)-4-nitrobenzenol
- 2-Chlorobenzaldehyde
- 2-Hydroxybenzaldehyde
5-Nitrosalicylaldehyde Preparation Products
5-Nitrosalicylaldehyde Suppliers
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5-Nitrosalicylaldehyde Related Literature
-
Reza Ghaemi,Ponnambalam Ravi Selvaganapathy Lab Chip, 2015,15, 1116-1122
-
Wenxia Pan,Gengtao Guo,Yuhang Zheng,Jianhong Zhu,Cheng Liu RSC Adv., 2021,11, 39399-39411
-
3. Front cover
-
Laura Polito,Diego Monti,Enrico Caneva,Eleonora Delnevo,Giovanni Russo,Davide Prosperi Chem. Commun., 2008, 621-623
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5. Antioxidant activity of yeast mannans and their growth-promoting effect on Lactobacillus strains†Yong Wang,Chongyu Shen,Kai Huo,Di Cai,Guoqun Zhao Food Funct., 2021,12, 10423-10431
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Catherine S. J. Cazin Chem. Soc. Rev., 2021,50, 3094-3142
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D. Aquilano,S. Ghignone CrystEngComm, 2020,22, 7944-7951
-
8. Front cover
-
Jiasui Chai RSC Adv., 2019,9, 3012-3019
-
Xiaorui Tian,Li Chen,Hongxing Xu,Mengtao Sun RSC Adv., 2012,2, 8289-8292
97-51-8 (5-Nitrosalicylaldehyde) Related Products
- 5274-70-4(2-Hydroxy-3-nitrobenzaldehyde)
- 25016-02-8(2-Methoxy-5-nitrobenzaldehyde)
- 52924-54-6(2,3-dihydroxy-5-nitrobenzaldehyde)
- 81-55-0(1,8-Dihydroxy-4,5-dinitroanthraquinone)
- 88-75-5(2-Nitrophenol)
- 81-20-9(1,3-Dimethyl-2-nitrobenzene)
- 88-72-2(1-Methyl-2-nitrobenzene)
- 88-85-7(2-(sec-Butyl)-4,6-dinitrophenol)
- 85-38-1(2-Hydroxy-3-nitrobenzoic acid)
- 65-49-6(4-Aminosalicylic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde
99%
1kg
296.0